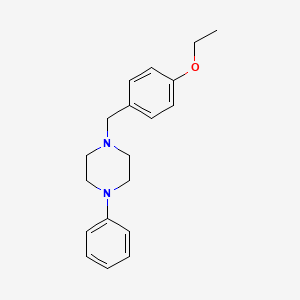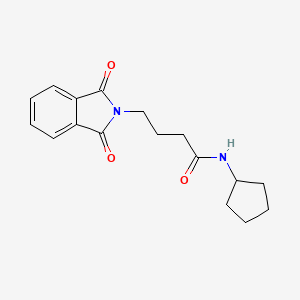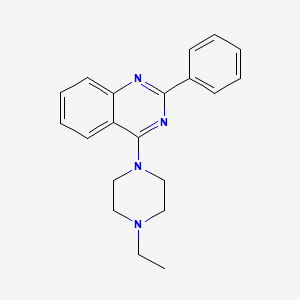
1-(4-ethoxybenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxybenzyl)-4-phenylpiperazine, also known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential applications in the field of pharmacology. EBP has been found to possess various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
科学的研究の応用
1-(4-ethoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse in animal studies.
作用機序
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-phenylpiperazine has been found to produce a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in certain brain regions, which is thought to contribute to its antidepressant and anxiolytic effects. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using 1-(4-ethoxybenzyl)-4-phenylpiperazine in lab experiments is that it has been extensively studied and its pharmacological effects are well characterized. This makes it a useful tool for investigating the role of the 5-HT1A receptor and other neurotransmitter systems in various physiological and behavioral processes. However, one limitation of using 1-(4-ethoxybenzyl)-4-phenylpiperazine is that it has relatively low potency compared to other compounds that target the 5-HT1A receptor. This may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several future directions for research on 1-(4-ethoxybenzyl)-4-phenylpiperazine. One area of interest is the potential use of 1-(4-ethoxybenzyl)-4-phenylpiperazine as a treatment for drug addiction. Further studies are needed to investigate the mechanisms underlying its ability to reduce the reinforcing effects of drugs of abuse. Another area of interest is the development of more potent derivatives of 1-(4-ethoxybenzyl)-4-phenylpiperazine that could be used in experimental paradigms where higher potency is required. Additionally, further studies are needed to investigate the long-term effects of 1-(4-ethoxybenzyl)-4-phenylpiperazine on the brain and behavior, as well as its potential as a therapeutic agent for mood and anxiety disorders.
合成法
The synthesis of 1-(4-ethoxybenzyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(4-ethoxybenzyl)-4-phenylpiperazine as a white crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-10-8-17(9-11-19)16-20-12-14-21(15-13-20)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOIXWJKOJSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}propanamide](/img/structure/B5622290.png)

![(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5622329.png)
![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)


![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)

![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)
![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)

![N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5622398.png)